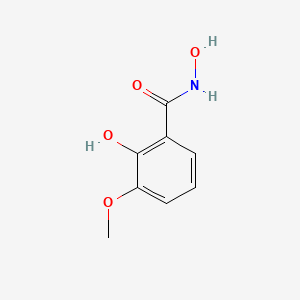![molecular formula C17H21NO4 B6332843 4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1008953-39-6](/img/structure/B6332843.png)
4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions. They can be converted into esters, acid chlorides, and acid anhydrides . The specific reactions that “4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” can undergo would depend on its specific structure and the conditions under which it is reacted.Wissenschaftliche Forschungsanwendungen
MBODCA has been studied for its potential applications in scientific research. One potential application is as a catalyst in organic synthesis. MBODCA has been found to be an effective catalyst for the synthesis of a variety of compounds, including amino acids, peptides, and heterocycles. In addition, MBODCA has been studied for its potential as a drug delivery system. It has been found to be an effective prodrug, meaning that it can be used to deliver drugs to specific targets in the body.
Wirkmechanismus
The mechanism of action of MBODCA is not yet fully understood. However, it is believed that the compound works by binding to certain receptors in the body and triggering a cascade of biochemical reactions that lead to the desired effect. For example, when MBODCA is used as a drug delivery system, it is believed to bind to certain receptors in the body and activate pathways that lead to the release of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBODCA are still being studied. However, it has been found to have some effects on the body. For example, MBODCA has been found to increase the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been found to increase the activity of certain hormones, such as insulin and glucagon. In addition, MBODCA has been found to have some anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MBODCA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that MBODCA is a relatively new compound and there is still much to be learned about its properties and effects. As such, there are some limitations to its use in lab experiments. For example, it is not yet known how MBODCA will interact with other compounds in the body, or how it will affect the body over long periods of time.
Zukünftige Richtungen
There are several potential future directions for MBODCA research. One potential direction is to further investigate its potential as a drug delivery system. This could involve studying how it interacts with other compounds in the body, and how it affects the body over long periods of time. In addition, further research could be done to explore its potential as a catalyst for organic synthesis. This could involve studying its ability to catalyze the synthesis of more complex compounds, such as proteins and nucleic acids. Finally, further research could be done to explore its potential as a prodrug. This could involve studying its ability to activate pathways that lead to the release of drugs in the body.
Synthesemethoden
The synthesis of MBODCA has been achieved through a series of reactions. The first step involves the reaction of 2-methylbenzaldehyde with acetic anhydride and pyridine, resulting in the formation of 2-methylbenzoyl acetate. This intermediate is then reacted with ethylenediamine and sodium bicarbonate to form the desired product, MBODCA. The overall reaction is shown below:
2-Methylbenzaldehyde + Acetic anhydride + Pyridine → 2-Methylbenzoyl acetate
2-Methylbenzoyl acetate + Ethylenediamine + Sodium bicarbonate → 4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Eigenschaften
IUPAC Name |
4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-7-3-4-8-13(12)15(19)18-14(16(20)21)11-22-17(18)9-5-2-6-10-17/h3-4,7-8,14H,2,5-6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCCWMVDFFJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(COC23CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)

![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)









![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)